2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid
Description
2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is a halogenated pyrimidine derivative with a carboxylic acid functional group at the 5-position, chlorine at the 2-position, and methyl groups at the 4- and 6-positions. The compound’s chlorine substituent enhances electrophilicity at the 2-position, enabling nucleophilic displacement reactions, while the carboxylic acid group allows for further derivatization or coordination chemistry .
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12) |
InChI Key |
DQQRWBWQSGWKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 4,6-dimethylpyrimidine-5-carboxylic acid is treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. The reaction is catalyzed by a base such as pyridine or dimethylformamide (DMF), which facilitates the generation of the chlorinating agent. For example, POCl₃ reacts with the hydroxyl group (if present) or activates the aromatic ring for electrophilic substitution. The optimal temperature range for this reaction is 80–110°C, with yields reaching 70–85% after 6–12 hours.
Key Considerations:
- Regioselectivity: The electron-withdrawing carboxylic acid group at position 5 directs chlorination to the ortho (position 2) and para (position 4) sites. However, steric hindrance from the 4- and 6-methyl groups favors substitution at position 2.
- Purification: Crude products are typically purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity.
Cyclocondensation of β-Keto Acids with Amidines
An alternative route involves constructing the pyrimidine ring de novo using cyclocondensation reactions. This method integrates the carboxylic acid moiety during ring formation, avoiding post-synthetic modifications.
Synthetic Workflow
- Starting Materials: A β-keto acid (e.g., 3-oxopentanedioic acid) reacts with acetamidine hydrochloride in the presence of a base such as potassium hydroxide (KOH).
- Ring Formation: The reaction proceeds via a nucleophilic attack by the amidine nitrogen on the carbonyl carbon of the β-keto acid, followed by dehydration to form the pyrimidine ring.
- Chlorination: The intermediate 4,6-dimethylpyrimidine-5-carboxylic acid is subsequently treated with POCl₃ to introduce the chlorine substituent.
Optimization Insights:
- Solvent Selection: Methanol or ethanol is preferred for their ability to dissolve both hydrophilic and hydrophobic intermediates.
- Yield Enhancement: Catalytic amounts of triethylamine (Et₃N) improve chlorination efficiency by scavenging HCl byproducts.
Oxidation of 2-Chloro-4,6-dimethylpyrimidine-5-methyl Group
This two-step method involves the oxidation of a methyl group to a carboxylic acid after chlorination.
Procedural Details
- Chlorination: 4,6-Dimethylpyrimidine is first chlorinated at position 2 using POCl₃ or SOCl₂.
- Oxidation: The methyl group at position 5 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or basic media.
Challenges and Solutions:
- Over-oxidation Risk: Controlled pH (3–4) and low temperatures (0–5°C) mitigate the formation of undesired byproducts.
- Yield: 60–75%, with purity dependent on efficient extraction using ethyl acetate.
Carboxylation via Carbon Dioxide Insertion
Emerging methodologies explore the insertion of carbon dioxide (CO₂) into pre-functionalized pyrimidines.
Catalytic Approach
A palladium-catalyzed carboxylation reaction introduces the carboxylic acid group at position 5. For instance, 2-chloro-4,6-dimethylpyrimidine reacts with CO₂ under high pressure (10–15 atm) in the presence of Pd(PPh₃)₄ and a base (e.g., Cs₂CO₃).
Advantages:
- Atom Economy: Utilizes CO₂ as a C1 source, aligning with green chemistry principles.
- Scalability: Achieves 50–65% yield in batch reactors, with potential for continuous-flow optimization.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Industrial Viability |
|---|---|---|---|---|---|
| Chlorination | 4,6-Dimethylpyrimidine-5-carboxylic acid | POCl₃, Pyridine | 70–85 | >95 | High |
| Cyclocondensation | β-Keto acid, Acetamidine | KOH, POCl₃ | 60–75 | 90–95 | Moderate |
| Methyl Oxidation | 4,6-Dimethylpyrimidine | KMnO₄, H₂SO₄ | 60–75 | 85–90 | Low |
| CO₂ Insertion | 2-Chloro-4,6-dimethylpyrimidine | Pd(PPh₃)₄, CO₂ | 50–65 | 80–85 | Emerging |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as sodium borohydride (NaBH4) may be used.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of this compound, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Key Observations:
Electrophilicity and Reactivity: The chlorine at the 2-position in this compound facilitates nucleophilic displacement, as demonstrated in the synthesis of 2-alkylamino derivatives via reactions with amines . This contrasts with 4,6-dimethylpyrimidine-5-carboxylic acid, which lacks halogen substituents and exhibits lower reactivity toward nucleophiles . 4,6-Dichloro-5-pyrimidinecarboxylic acid (CAS 87600-98-4) shows enhanced electrophilicity due to two chlorine atoms, making it more reactive in Suzuki-Miyaura cross-coupling reactions compared to mono-chlorinated analogues .
Biological Activity :
- Chlorinated pyrimidines, such as 5-bromo-2-chloro-4,6-dimethylpyrimidine , are often explored as enzyme inhibitors. For example, 6-chlorouracils (structurally related) exhibit potent inhibition of human thymidine phosphorylase, a target in anticancer therapy .
- The carboxylic acid group in this compound enables salt formation or conjugation with biomolecules, enhancing bioavailability compared to ester or aldehyde derivatives (e.g., 4,6-dichloropyrimidine-5-carbaldehyde, CAS 5305-40-8) .
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6) offers improved solubility in organic solvents compared to the free acid, making it preferable for certain synthetic applications .
Stability and Handling Considerations
- Chlorinated pyrimidines, including the target compound, may exhibit instability under prolonged storage. For instance, 5-aminopyrimidines degrade in DMSO, forming oxidative byproducts; similar behavior is expected for this compound .
Biological Activity
2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_7H_8ClN_3O_2
- Molecular Weight : 189.61 g/mol
- CAS Number : 4786-60-1
The presence of the chloro and carboxylic acid functional groups contributes to its reactivity and biological properties.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against Hepatitis B Virus (HBV). It has been shown to modulate HBV capsid assembly, which is crucial for viral replication. The compound may disrupt normal viral assembly processes, leading to reduced infectivity and replication capacity of HBV .
Antimicrobial Activity
In addition to its antiviral properties, the compound has demonstrated antimicrobial effects. Studies have reported that it inhibits the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism appears to involve interference with bacterial cell wall synthesis or function.
Antioxidant Activity
The compound's antioxidant potential has also been investigated. It has been shown to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related damage in cells. This activity was evaluated using the DPPH radical scavenging assay, where it exhibited comparable efficacy to standard antioxidants like ascorbic acid .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Viral Assembly : By binding to HBV capsid proteins, the compound may prevent the assembly of viral particles, thereby reducing viral load in infected cells.
- Antimicrobial Mechanism : The compound may disrupt bacterial metabolic pathways or structural integrity through inhibition of essential enzymes or proteins involved in cell wall biosynthesis.
- Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to donate protons and neutralize free radicals effectively.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation reactions of substituted pyrimidine precursors. For example, chlorination of 4,6-dimethylpyrimidine-5-carboxylic acid derivatives using POCl₃ or SOCl₂ under reflux conditions yields the chloro-substituted product. Key intermediates (e.g., 4,6-dimethylpyrimidine-5-carboxylic acid) are characterized using NMR (¹H/¹³C), IR spectroscopy, and melting point analysis to confirm purity and structural integrity .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) or LC-MS to detect impurities below 1% .
- Structural Confirmation : X-ray crystallography for absolute configuration, complemented by ¹H/¹³C NMR for functional group analysis (e.g., distinguishing carboxylic acid protons at δ 12–14 ppm) .
Q. What are the primary solubility properties of this compound in common laboratory solvents?
- Methodology : Solubility is tested via gravimetric analysis in solvents like DMSO, methanol, and dichloromethane. Polar aprotic solvents (e.g., DMSO) are preferred for biological assays due to high solubility (>50 mg/mL), while non-polar solvents require heating for dissolution .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrimidine ring be achieved to modify biological activity?
- Methodology :
- Chlorine Displacement : React with amines (e.g., pyrrolidine) under microwave-assisted conditions (120°C, 30 min) to replace the 2-chloro group, enhancing binding to biological targets .
- Carboxylic Acid Derivatization : Esterification (e.g., methyl ester formation) via Fisher-Speier reaction to improve membrane permeability for in vivo studies .
Q. How do steric and electronic effects of the 4,6-dimethyl groups influence reactivity in cross-coupling reactions?
- Methodology :
- Steric Effects : The dimethyl groups hinder Suzuki-Miyaura coupling at the 5-position; use bulky palladium catalysts (e.g., XPhos Pd G3) to improve yields .
- Electronic Effects : Electron-donating methyl groups deactivate the ring toward electrophilic substitution, necessitating harsher conditions (e.g., HNO₃/H₂SO₄ at 0°C for nitration) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodology :
- Assay Validation : Compare results across standardized assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in MTT assays for cancer cells) .
- Structural Analog Analysis : Test derivatives (e.g., 5-cyclopropyl or 2-amino variants) to isolate contributions of specific substituents .
Data Analysis and Experimental Design
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., DHFR or kinases) to identify binding poses. Validate with MD simulations (NAMD/GROMACS) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data to guide synthetic prioritization .
Q. What are critical considerations for designing stability studies under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to pH 1–13 (HCl/NaOH) and temperatures up to 80°C for 24–72 hours. Monitor degradation via UPLC-PDA and identify byproducts using HR-MS .
Safety and Handling
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
